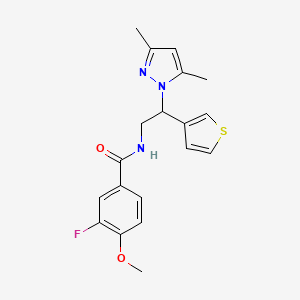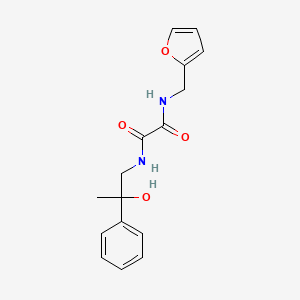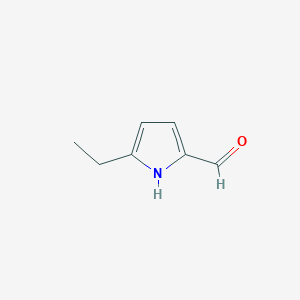
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione, also known as HDMP, is a synthetic purine derivative that has gained significant attention in the scientific community due to its unique properties. HDMP has been found to exhibit potent biological activity, making it a promising candidate for various applications in the fields of medicine and biotechnology.
Mechanism of Action
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has been found to target the DNA polymerase enzyme, which is involved in the replication of DNA. By inhibiting this enzyme, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione prevents cancer cells from dividing and proliferating. Additionally, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione induces oxidative stress in cancer cells by generating reactive oxygen species (ROS), which can cause damage to cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has been found to exhibit a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the generation of ROS. Additionally, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing novel cancer therapeutics. However, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione. Additionally, further studies are needed to investigate the potential of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione as a cancer therapeutic in vivo. Finally, the development of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione analogues with improved potency and selectivity could lead to the discovery of more effective cancer therapeutics.
Synthesis Methods
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 7-bromo-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione with n-hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product can be obtained through recrystallization from a suitable solvent.
Scientific Research Applications
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapeutics.
properties
CAS RN |
487023-56-3 |
|---|---|
Product Name |
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
Molecular Formula |
C21H26N4O3S |
Molecular Weight |
414.52 |
IUPAC Name |
7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI Key |
WXCUCNAWBWEUHA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)






![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
